Palonosetron N-Oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Palonosetron N-Oxide is a metabolite of palonosetron, a second-generation serotonin 3 receptor antagonist. Palonosetron is primarily used in the prevention and treatment of chemotherapy-induced nausea and vomiting. The N-oxide form of palonosetron is one of its main metabolites, which is formed through the oxidation process in the liver .
Aplicaciones Científicas De Investigación
Palonosetron N-Oxide has several scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry to study the metabolism of palonosetron and its pharmacokinetics.
Biology: Research on this compound helps in understanding the metabolic pathways and the role of liver enzymes in drug metabolism.
Medicine: Studies on this compound contribute to the development of improved antiemetic therapies by exploring the pharmacological effects of its metabolites.
Mecanismo De Acción
Target of Action
Palonosetron N-Oxide, like its parent compound Palonosetron, is a highly specific and selective antagonist of the serotonin 5-HT3 receptors . These receptors are present both centrally in the medullary chemoreceptor zone and peripherally in the gastrointestinal (GI) tract . The 5-HT3 receptors play a crucial role in the induction of vomiting .
Mode of Action
This compound exerts its antiemetic activity by blocking serotonin on the 5-HT3 receptors . This blocking action occurs both on vagal nerve terminals in the periphery and centrally in the chemoreceptor trigger zone . By inhibiting these receptors, this compound prevents the activation of the vomiting reflex.
Biochemical Pathways
The primary biochemical pathway involved in the action of this compound is the serotonin (5-HT) pathway . Serotonin released from the enterochromaffin cells of the small intestine is known to initiate a vomiting reflex when chemotherapy is administered. By blocking the 5-HT3 receptors, this compound prevents this reflex, thereby mitigating chemotherapy-induced nausea and vomiting (CINV) .
Pharmacokinetics
The pharmacokinetics of this compound is expected to be similar to that of Palonosetron. Palonosetron is well absorbed with an oral bioavailability of 97% . It is metabolized in the liver, with approximately 50% of the drug undergoing metabolism. The enzymes CYP2D6, CYP3A4, and CYP1A2 are involved in its metabolism, leading to the formation of relatively inactive metabolites, including N-oxide-palonosetron . The elimination half-life of Palonosetron is approximately 40-50 hours , and it is excreted primarily via the kidneys .
Direcciones Futuras
Palonosetron, the parent compound of Palonosetron N-Oxide, has been found to be effective in controlling both acute and delayed chemotherapy-induced nausea and vomiting (CINV), suggesting it may be very effective in the clinical setting of multiple-day chemotherapy and bone marrow transplantation . This could potentially imply future research directions for this compound as well.
Análisis Bioquímico
Biochemical Properties
Palonosetron N-Oxide, as a metabolite of Palonosetron, may share similar biochemical properties with its parent compound. Palonosetron binds tightly to the serotonin 5-HT3 receptor . The binding of Palonosetron and its metabolites to the 5-HT3 receptor can be investigated using molecular dynamics simulations .
Cellular Effects
The cellular effects of this compound are not well-studied. Palonosetron, the parent compound, is known to have significant effects on cellular processes. It acts as an antagonist of the 5-HT3 receptor, a serotonin-gated ion channel . This action can influence cell signaling pathways and cellular metabolism.
Molecular Mechanism
The parent compound, Palonosetron, binds to the 5-HT3 receptor in a conformation of minimum energy . This binding interaction inhibits the function of the receptor, preventing the transmission of signals that induce nausea and vomiting .
Temporal Effects in Laboratory Settings
It is known that this compound is a degradation product of Palonosetron, formed by exposure to oxidative stress . This suggests that the effects of this compound may change over time as the compound degrades.
Metabolic Pathways
It is known that this compound is a metabolite of Palonosetron , suggesting that it may be involved in the metabolic pathways of this parent compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Palonosetron N-Oxide is synthesized through the oxidation of palonosetron. The oxidation process involves the use of oxidizing agents such as hydrogen peroxide or peracids under controlled conditions. The reaction typically takes place in an organic solvent like dichloromethane or acetonitrile, and the temperature is maintained at room temperature to slightly elevated temperatures to ensure the reaction proceeds efficiently .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar oxidation process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves the use of large reactors, precise control of reaction parameters, and efficient purification techniques such as crystallization or chromatography to isolate the desired product .
Análisis De Reacciones Químicas
Types of Reactions
Palonosetron N-Oxide primarily undergoes reduction and substitution reactions. The reduction of this compound can revert it back to palonosetron, while substitution reactions can introduce various functional groups into the molecule, potentially altering its pharmacological properties .
Common Reagents and Conditions
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride. The reaction is typically carried out in an inert atmosphere to prevent oxidation.
Substitution: Reagents such as alkyl halides or acyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from the reduction of this compound are palonosetron and its derivatives. Substitution reactions can yield a variety of substituted palonosetron derivatives, each with potentially unique pharmacological properties .
Comparación Con Compuestos Similares
Similar Compounds
Granisetron: Another serotonin 3 receptor antagonist used for similar indications.
Ondansetron: A first-generation serotonin 3 receptor antagonist with a shorter duration of action compared to palonosetron.
Dolasetron: Similar to ondansetron but with different pharmacokinetic properties.
Uniqueness
Palonosetron N-Oxide is unique due to its longer half-life and higher binding affinity for serotonin 3 receptors compared to first-generation antagonists like ondansetron and granisetron. This results in prolonged antiemetic effects, making it more effective in controlling delayed chemotherapy-induced nausea and vomiting .
Propiedades
{ "Design of the Synthesis Pathway": "The synthesis pathway of Palonosetron N-Oxide involves the oxidation of Palonosetron using a suitable oxidizing agent.", "Starting Materials": [ "Palonosetron", "Oxidizing agent (e.g. hydrogen peroxide, m-chloroperbenzoic acid)" ], "Reaction": [ "Dissolve Palonosetron in a suitable solvent (e.g. methanol, ethanol)", "Add the oxidizing agent slowly to the Palonosetron solution while stirring at room temperature", "Continue stirring the reaction mixture for a suitable time (e.g. 2-4 hours) until the reaction is complete", "Quench the reaction by adding a suitable quenching agent (e.g. sodium bisulfite)", "Extract the product using a suitable solvent (e.g. ethyl acetate)", "Dry the organic layer over anhydrous sodium sulfate", "Concentrate the product under reduced pressure to obtain Palonosetron N-Oxide as a white solid" ] } | |
Número CAS |
813425-83-1 |
Fórmula molecular |
C19H24N2O2 |
Peso molecular |
312.4 g/mol |
Nombre IUPAC |
2-(1-oxido-1-azoniabicyclo[2.2.2]octan-3-yl)-3a,4,5,6-tetrahydro-3H-benzo[de]isoquinolin-1-one |
InChI |
InChI=1S/C19H24N2O2/c22-19-16-6-2-4-14-3-1-5-15(18(14)16)11-20(19)17-12-21(23)9-7-13(17)8-10-21/h2,4,6,13,15,17H,1,3,5,7-12H2 |
Clave InChI |
IQQIWUDYGYXXEA-UHFFFAOYSA-N |
SMILES isomérico |
C1C[C@@H]2CN(C(=O)C3=CC=CC(=C23)C1)[C@H]4C[N+]5(CCC4CC5)[O-] |
SMILES |
C1CC2CN(C(=O)C3=CC=CC(=C23)C1)C4C[N+]5(CCC4CC5)[O-] |
SMILES canónico |
C1CC2CN(C(=O)C3=CC=CC(=C23)C1)C4C[N+]5(CCC4CC5)[O-] |
Sinónimos |
(3aS)-2,3,3a,4,5,6-Hexahydro-2-[(3S)-1-oxido-1-azabicyclo[2.2.2]oct-3-yl]-1H-benz[de]isoquinolin-1-one, Palonosetron Impurity C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.